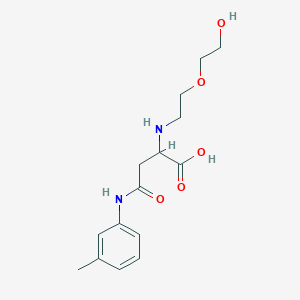
N-(3-tio-3H-1,2,4-ditiazol-5-il)propanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide: is a chemical compound characterized by the presence of a thioxo group and a dithiazole ring. This compound is known for its unique sulfur-containing structure, which makes it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of sulfur-containing heterocycles and as a precursor for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide typically involves the reaction of appropriate thioamide precursors with dithiazole derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive thioxo group. Common solvents used in the synthesis include dimethylformamide and dichloromethane, with reaction temperatures maintained between 0°C and 25°C.
Industrial Production Methods: Industrial production of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is stored under inert gas to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of the thioxo group can yield thiol derivatives.
Substitution: The dithiazole ring can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiazole derivatives.
Mecanismo De Acción
The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide involves its interaction with biological molecules through its thioxo and dithiazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
- N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide
- N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)acetamide
Comparison: N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide is unique due to its propanamide group, which imparts different physical and chemical properties compared to its analogs. This difference can affect its solubility, reactivity, and biological activity, making it a distinct compound for specific applications.
Propiedades
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS3/c1-2-3(8)6-4-7-5(9)11-10-4/h2H2,1H3,(H,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVVHLYMLDLCIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=S)SS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![ethyl 2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetate](/img/structure/B2532046.png)

![Ethyl 3-[(4-ethoxyphenyl)sulfonylamino]-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)
![N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2532050.png)
![6,6-Difluorospiro[3.3]heptan-2-one](/img/structure/B2532051.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2532057.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2532060.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2532065.png)
